2-Bromo-4-cyano-6-iodophenyl butyrate
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Overview
Description
2-Bromo-4-cyano-6-iodophenyl butyrate is an organic compound with the molecular formula C11H7BrINO2 It is characterized by the presence of bromine, cyano, and iodine substituents on a phenyl ring, along with a butyrate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-6-iodophenyl butyrate typically involves multi-step organic reactions. One common method starts with the iodination of a phenyl ring, followed by bromination and cyanation. The final step involves esterification with butyric acid to form the butyrate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-6-iodophenyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The butyrate ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, and organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl butyrates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-4-cyano-6-iodophenyl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-iodophenyl butyrate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyano-6-iodophenyl acetate
- 2-Bromo-4-cyano-6-iodophenyl propionate
- 2-Bromo-4-cyano-6-iodophenyl valerate
Uniqueness
2-Bromo-4-cyano-6-iodophenyl butyrate is unique due to its specific combination of bromine, cyano, and iodine substituents, along with the butyrate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93777-15-2 |
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Molecular Formula |
C11H9BrINO2 |
Molecular Weight |
394.00 g/mol |
IUPAC Name |
(2-bromo-4-cyano-6-iodophenyl) butanoate |
InChI |
InChI=1S/C11H9BrINO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 |
InChI Key |
MKCUIACFRCEKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1I)C#N)Br |
Origin of Product |
United States |
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